molecular formula C20H30N2O B4436817 N-cycloheptyl-4-(1-piperidinylmethyl)benzamide

N-cycloheptyl-4-(1-piperidinylmethyl)benzamide

Cat. No. B4436817
M. Wt: 314.5 g/mol
InChI Key: RVKDLVLUKSDUKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-4-(1-piperidinylmethyl)benzamide, also known as CPP-115, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain.

Mechanism of Action

N-cycloheptyl-4-(1-piperidinylmethyl)benzamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cycloheptyl-4-(1-piperidinylmethyl)benzamide increases the levels of GABA in the brain, which can lead to a reduction in anxiety, depression, and seizures.
Biochemical and Physiological Effects:
N-cycloheptyl-4-(1-piperidinylmethyl)benzamide has been shown to increase GABA levels in the brain, which can lead to a reduction in anxiety, depression, and seizures. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-cycloheptyl-4-(1-piperidinylmethyl)benzamide is a potent and selective inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, its high potency can also make it difficult to use in certain experiments, and its selectivity for GABA aminotransferase may limit its usefulness in studying other enzymes involved in GABA metabolism.

Future Directions

1. Investigation of the potential therapeutic applications of N-cycloheptyl-4-(1-piperidinylmethyl)benzamide in neurodegenerative disorders such as Alzheimer's disease.
2. Further studies on the neuroprotective effects of N-cycloheptyl-4-(1-piperidinylmethyl)benzamide.
3. Development of more selective inhibitors of GABA aminotransferase.
4. Investigation of the role of GABA in other neurological and psychiatric disorders.
5. Development of novel delivery methods for N-cycloheptyl-4-(1-piperidinylmethyl)benzamide to improve its bioavailability and efficacy.
In conclusion, N-cycloheptyl-4-(1-piperidinylmethyl)benzamide is a novel compound that has shown great promise in the field of neuroscience. Its ability to increase GABA levels in the brain has potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and potential limitations, as well as to explore its potential in future therapeutic interventions.

Scientific Research Applications

N-cycloheptyl-4-(1-piperidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which is a key neurotransmitter involved in the regulation of anxiety, depression, and seizures.

properties

IUPAC Name

N-cycloheptyl-4-(piperidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O/c23-20(21-19-8-4-1-2-5-9-19)18-12-10-17(11-13-18)16-22-14-6-3-7-15-22/h10-13,19H,1-9,14-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKDLVLUKSDUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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